Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

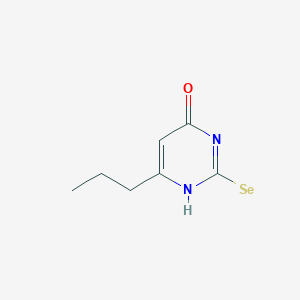

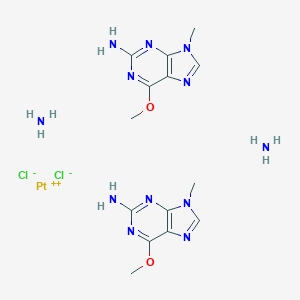

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is a chemical compound that is part of a broader class of ethoxy and hydroxypropionates, which are often used in various synthetic organic chemistry applications. These compounds are typically characterized by the presence of ethoxy and hydroxy groups attached to a propionate skeleton, with additional functional groups such as fluorine atoms that can significantly alter their reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of ethylene oxide (EO) as a starting material. For instance, poly(3-hydroxypropionate) (P3HP) can be synthesized from EO and carbon monoxide through β-propiolactone as an intermediate, using a bimetallic catalyst system . Another approach involves the anionic ring-opening polymerization of EO with organometallic initiators to produce heterobifunctional poly(ethylene oxide) with different terminal functional groups . Additionally, the synthesis of polyfluoroalkyl-substituted propionates can be achieved through reactions with nucleophilic reagents, as demonstrated in the study of ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate .

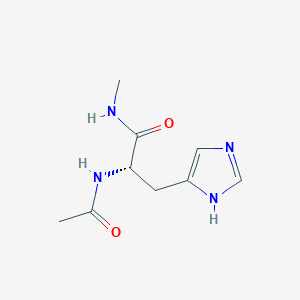

Molecular Structure Analysis

The molecular structure of ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate would be expected to include a backbone of a propionate ester, with ethoxy and hydroxy substituents providing additional functionalization. The presence of difluoro groups would influence the electron distribution and chemical reactivity of the molecule. Studies on similar compounds, such as the reactions of perfluoro-(2-methyl-2H-azirine) with ethanol, provide insights into the behavior of fluorinated propionates .

Chemical Reactions Analysis

Chemical reactions involving ethoxy and hydroxypropionates can lead to a variety of products depending on the reaction conditions and the nature of the reactants. For example, Claisen condensation reactions can be used to synthesize chromones and furanones from acetophenones and methyl 2-methoxytetrafluoropropionate . Cyclization reactions of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with amino-hydroxypyrazole result in the formation of pyrazolopyrimidinones . Furthermore, the addition of cyclic ethers to ethyl 3,3-difluoro-2-methylpropenoate under free radical conditions can yield 1:1 adducts, demonstrating the reactivity of such compounds towards nucleophilic species .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate would be influenced by its functional groups. The presence of fluorine atoms is known to impart unique properties such as increased stability towards hydrolysis and enhanced lipophilicity. The ethoxy and hydroxy groups would contribute to the solubility profile of the compound in organic solvents and possibly in water. The studies on related compounds, such as the synthesis of heterocyclic polyfluoro-compounds and the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenyl(or 3-vinyl)propionate , provide valuable information on the behavior of similar molecules, which can be extrapolated to understand the properties of ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate.

科学的研究の応用

Synthesis of Fluorinated Compounds

- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate has been used in the synthesis of various fluorinated compounds. For instance, it reacts with ethanol to produce ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy-propionate, a compound of interest in the study of fluorinated organic compounds (Banks, Berry, & Moore, 1969).

Pseudopeptide Synthesis

- This compound has been employed in the synthesis of difluorinated pseudopeptides. A study demonstrated its use in a Reformatsky-type reaction leading to various difluorinated pseudopeptides, which are important in peptide and protein research (Gouge, Jubault, & Quirion, 2004).

Bio-Based Chemical Production

- In the field of biotechnology, 3-hydroxypropionic acid, a derivative of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, is considered a valuable platform chemical. It serves as a precursor for several key compounds like acrylic acid, 1,3-propanediol, and others. The compound is produced using genetically engineered microorganisms and various metabolic pathways (Vidra & Németh, 2017).

Building Blocks for Chemical Synthesis

- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxy-propionate serves as a building block in chemical synthesis, being utilized to create various difluoro-functionalized esters and amides. This application is significant in the development of novel chemical entities (Tsukamoto & Kitazume, 1992).

Enantioselective Synthesis

- The compound is used in the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates, a process critical in producing compounds with specific stereochemical configurations, which is important in pharmaceuticals and fine chemicals (Kuroki, Asada, & Iseki, 2000).

Biochemical Pathway Research

- Research has been conducted on the biosynthetic pathways for 3-hydroxypropionic acid production, a derivative of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate. These studies are fundamental in understanding and optimizing biochemical processes for industrial applications (Jiang, Meng, & Xian, 2009).

Chemoenzymatic Synthesis

- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate has been utilized in the chemoenzymatic synthesis of enantiomers, which are important in the creation of optically active pharmaceuticals (Varga et al., 2013).

Safety And Hazards

The safety data sheet advises to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

特性

IUPAC Name |

ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h5,10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDGEVPPIDIMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374515 |

Source

|

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate | |

CAS RN |

141546-97-6 |

Source

|

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)